![molecular formula C13H14N2O2 B3163364 4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde CAS No. 883545-90-2](/img/structure/B3163364.png)

4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde

Overview

Description

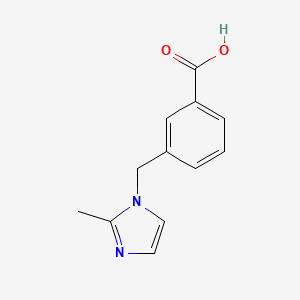

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The empirical formula of the compound is C13H14N2O2S .

Molecular Structure Analysis

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

The compound is a solid . The molecular weight of the compound is 262.33 .Scientific Research Applications

Catalytic Applications

The study by Shukla et al. (2021) elaborates on the synthesis and characterization of Pd(II) complexes with a tridentate Schiff base ligand derived from condensation involving 4-hydroxy-3-methoxy-benzaldehyde. These complexes exhibit remarkable catalytic activity towards the Suzuki-Miyaura reaction, showcasing the potential of related compounds in facilitating bond-forming processes in organic synthesis (Shukla et al., 2021).

Synthetic Chemistry

Toumani (2017) reports on the preparation of triazole and benzotriazole ester derivatives involving reactions with 4-methoxy Benzaldehyde. These derivatives hold significant potential for various biological applications, hinting at the utility of such compounds in the development of new materials and molecules with unique biological properties (Toumani, 2017).

Material Science and Photophysics

Barberis and Mikroyannidis (2006) discuss the synthesis of aluminum and zinc complexes using a ligand derived from a reaction involving a methyl(methoxy or chloro)benzaldehyde variant. These complexes exhibit enhanced thermal stability and interesting optical properties, suggesting applications in materials science, particularly in the development of photoluminescent materials (Barberis & Mikroyannidis, 2006).

Theoretical Studies

Liu et al. (2021) present theoretical investigations on the spectral properties of novel molecules with potential applications in photophysics. Their study, involving density functional theory calculations, could offer insights into the electronic states and axial substitution effects on molecular spectroscopy, relevant to compounds related to the given chemical structure (Liu et al., 2021).

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and proteins, leading to their diverse therapeutic effects .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity, modulating receptor function, or interfering with protein synthesis .

Biochemical Pathways

Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Imidazole derivatives are known to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .

properties

IUPAC Name |

4-methoxy-3-[(2-methylimidazol-1-yl)methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-10-14-5-6-15(10)8-12-7-11(9-16)3-4-13(12)17-2/h3-7,9H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUWZUMEDDBCNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2=C(C=CC(=C2)C=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid](/img/structure/B3163281.png)

![({1-[2-(3-Fluorophenyl)ethyl]piperidin-3-YL}-methyl)amine](/img/structure/B3163294.png)

![3-Methoxy-2-[2-(4-methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B3163367.png)

amine](/img/structure/B3163370.png)

![3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B3163371.png)